2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one
Overview
Description
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one is a complex organic compound that features both indole and pyrimidinone moieties. The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the pyrimidinone structure is a six-membered ring containing nitrogen atoms at positions 1 and 3, with a keto group at position 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one can be achieved through a multi-step process involving the formation of the indole and pyrimidinone rings, followed by their coupling. One common approach involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized by the reaction of a β-keto ester with urea or thiourea under basic conditions.
Coupling of Indole and Pyrimidinone Rings: The final step involves the coupling of the indole and pyrimidinone rings through a thioether linkage. This can be achieved by reacting the indole derivative with a halogenated pyrimidinone in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield reduced indole or pyrimidinone derivatives.
Scientific Research Applications
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects in various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one depends on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indole and pyrimidinone moieties can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit various biological activities.
Pyrimidinone Derivatives: Compounds such as 2-thiouracil and 4-hydroxy-2-pyrimidinone share the pyrimidinone moiety and are known for their medicinal properties.
Uniqueness
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one is unique due to the combination of indole and pyrimidinone moieties, which may confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-11-7-12(19)16-14(15-11)21-8-13(20)17-6-5-9-3-1-2-4-10(9)17/h1-4,7H,5-6,8H2,(H2,15,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSMLNJSZNGHMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=CC(=O)N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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